molecular formula C16H17N3OS B2842370 N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide CAS No. 2034424-97-8

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide

Cat. No.: B2842370
CAS No.: 2034424-97-8
M. Wt: 299.39
InChI Key: UELVCPYZQDGTMO-UHFFFAOYSA-N
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Description

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide is a complex organic compound featuring a thiophene ring, a pyrazine ring, and a cyclohexene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the thiophene and pyrazine intermediates, followed by their coupling and subsequent functionalization to introduce the cyclohexene carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .

Mechanism of Action

The mechanism of action of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide is not fully understood but is believed to involve interaction with specific molecular targets, such as enzymes or receptors. The thiophene and pyrazine rings may facilitate binding to these targets, while the cyclohexene carboxamide group could enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide is unique due to its combination of a thiophene ring, a pyrazine ring, and a cyclohexene carboxamide moiety. This structural complexity may confer unique biological activities and chemical properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c20-16(12-4-2-1-3-5-12)19-10-14-15(18-8-7-17-14)13-6-9-21-11-13/h1-2,6-9,11-12H,3-5,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELVCPYZQDGTMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2=NC=CN=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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